N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
This compound features a pyrano[2,3-c]pyridine core substituted with a hydroxymethyl group at position 5, a methyl group at position 8, and a 2-oxo moiety at position 2. The carboxamide group is linked to a 3-chloro-4-methylphenyl aromatic ring, which contributes to its structural uniqueness.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-9-3-4-12(5-15(9)19)21-17(23)14-6-13-11(8-22)7-20-10(2)16(13)25-18(14)24/h3-7,22H,8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNYEJJVDVUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potentials based on existing research findings.
Chemical Structure
The compound belongs to the pyrano[2,3-c]pyridine family, characterized by a unique arrangement of functional groups that contribute to its biological activity. The presence of the chloro and hydroxymethyl substituents is particularly significant in modulating its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Initial assessments indicate activity against various bacterial strains, suggesting its applicability in treating infections.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptosis : There is evidence suggesting that the compound may induce apoptosis in cancer cells, although the exact apoptotic pathways remain to be elucidated.
- Interaction with Cellular Receptors : Potential interactions with various receptors may mediate its anti-inflammatory and antimicrobial effects.
Antitumor Activity
A study evaluating the cytotoxicity of various pyrano[2,3-c]pyridine derivatives found that compounds with similar structural features significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of substituents like chlorine in enhancing activity against resistant cancer types.
Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), compounds structurally related to this compound demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising avenue for treating inflammatory diseases.
Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, a common target for antibiotic development.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Study 1 |
| Anti-inflammatory | Reduction in inflammatory cytokines | Study 2 |
| Antimicrobial | Activity against Staphylococcus aureus | Study 3 |
Comparison with Similar Compounds
Structural Analogues with Pyrano-Pyridine Cores
Compound 1: (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide (C₂₆H₂₄ClN₃O₆)
- Key Differences: Substituents: Contains a 5-chloro-2,4-dimethoxyphenyl group (vs. 3-chloro-4-methylphenyl in the target) and a 4-methoxyphenylimino group at position 2. Stereochemistry: Z-configuration at the imino double bond introduces steric and electronic variations.
| Property | Target Compound | Compound 1 |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₆H₂₄ClN₃O₆ |
| Key Substituents | 3-Cl-4-MePh, 5-hydroxymethyl | 5-Cl-2,4-diOMePh, 4-OMePh-imino |
| Molecular Mass | ~450–470 (estimated) | 509.943 g/mol |
Carboxamide Derivatives with Heterocyclic Cores
Compound 2 : 5-(5-Chloro-2-hydroxyphenyl)-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide (C₁₈H₁₄Cl₂N₂O₂)
- Key Differences: Core Structure: Pyrazole ring (vs. pyrano-pyridine in the target). Substituents: 5-chloro-2-hydroxyphenyl at position 5 (vs. hydroxymethyl in the target). Inferred Properties: The pyrazole core may enhance π-π stacking, while the phenolic –OH group could increase acidity and metal-binding capacity .
Compound 3 : 9-(3,4-Dimethylphenyl)-8-oxo-7H-purine-6-carboxamide (C₁₄H₁₃N₅O₂)
- Key Differences: Core Structure: Purine scaffold (vs. pyrano-pyridine). Substituents: 3,4-Dimethylphenyl and 8-oxo groups. Inferred Properties: Purine derivatives often target nucleotide-binding proteins (e.g., kinases), suggesting divergent biological applications compared to the target compound .
Sulfur-Containing Analogues
Compound 4: 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone (C₁₅H₁₁Cl₃OS)
- Key Differences: Core Structure: Propanone with sulfanyl and dichlorophenyl groups (vs. carboxamide-pyrano-pyridine). Inferred Properties: The sulfanyl group may improve metabolic stability, while the dichlorophenyl moiety enhances lipophilicity .
Key Research Findings and Inferences
Substituent Impact :
- Chloro and methyl groups in the target compound likely enhance target binding via hydrophobic interactions, whereas methoxy groups in Compound 1 may reduce blood-brain barrier penetration .
- The hydroxymethyl group in the target could facilitate hydrogen bonding with polar residues in enzymatic active sites, a feature absent in pyrazole-based Compound 2 .
Core Structure Influence: Pyrano-pyridine cores (target and Compound 1) offer planar rigidity, favoring interactions with flat binding pockets. In contrast, purine (Compound 3) and pyrazole (Compound 2) cores provide distinct electronic profiles for diverse target engagement .
Metabolic Considerations :
- The carboxamide group in the target compound may confer resistance to hydrolysis compared to the ketone in Compound 4, which is prone to metabolic reduction .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
Synthesis typically involves multi-step protocols, including coupling reactions and cyclization. For example:
- Aminolysis : Reacting 3-chloro-4-methylaniline derivatives with activated carbonyl intermediates under anhydrous conditions.
- Cyclization : Using polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to form the pyrano-pyridine core .
- Hydroxymethylation : Introducing the hydroxymethyl group via reductive amination or nucleophilic substitution, requiring controlled pH and temperature .
Q. Which analytical techniques are essential for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯N and π-π interactions) .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.12) .
Q. How is preliminary biological activity assessed for this compound?
- In vitro assays : Screen against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) using IC₅₀ determination.
- Molecular docking : Predict binding affinity to biological targets (e.g., viral proteases) based on crystal structure data .
Advanced Research Questions
Q. How can contradictory data in biological assays be systematically addressed?
- Dose-response validation : Repeat assays with purified batches to exclude impurities.
- Off-target profiling : Use kinase selectivity panels or proteome-wide screens to identify unintended interactions.
- Structural analogs : Compare activity with derivatives lacking the hydroxymethyl group to isolate pharmacophores .
Q. What computational methods optimize the compound’s pharmacokinetic properties?
Q. How do synthetic byproducts impact biological interpretation?
- HPLC-MS monitoring : Detect intermediates (e.g., uncyclized precursors) that may act as competitive inhibitors.
- Column chromatography : Isolate >95% pure batches to minimize false positives in cellular assays .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
